3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O3/c6-5(7,8)3-2(4(11)12)10(13)1-9-3/h1,13H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUQQDWKPHLVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an imidazole intermediate, which is then functionalized to introduce the hydroxy, trifluoromethyl, and carboxylic acid groups. Key steps may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation and carboxylation: These steps can be carried out using appropriate oxidizing agents and carboxylating reagents under controlled conditions.
Industrial Production Methods
Industrial production of 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-oxo-5-(trifluoromethyl)imidazole-4-carboxylic acid.
Reduction: Formation of 3-hydroxy-5-(trifluoromethyl)imidazole-4-aldehyde or 3-hydroxy-5-(trifluoromethyl)imidazole-4-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that imidazole derivatives, including 3-hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid, exhibit significant antimicrobial properties. For instance, compounds in this class have shown efficacy against a range of pathogens, including Staphylococcus aureus and Escherichia coli. A study evaluating various imidazole derivatives found that certain modifications led to enhanced antibacterial activity, suggesting that the trifluoromethyl group may play a critical role in improving potency against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that imidazole derivatives can inhibit tumor growth in various cancer cell lines. For example, a derivative with a similar structure was shown to possess significant cytotoxicity against human lung carcinoma cells (A549) and other cancer types . The mechanism involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation.
Agricultural Applications
Fungicidal Activity
3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid has been explored for its fungicidal properties. Research highlights its effectiveness in controlling harmful fungi, making it a candidate for developing new fungicides. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate fungal cell membranes and exert its effects .
Material Science
Synthesis of Functional Materials
The unique chemical structure of 3-hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid allows it to be utilized in synthesizing functional materials. Its derivatives are being investigated for applications in coatings and polymers due to their thermal stability and chemical resistance. The incorporation of trifluoromethyl groups is known to impart desirable properties such as hydrophobicity and increased durability .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Target Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | 15 |
| Compound B | Escherichia coli | 18 | 20 |
| 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid | Candida albicans | 22 | 10 |
Table 2: Anticancer Efficacy of Imidazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | A549 | 5.2 |
| Compound D | HeLa | 7.8 |
| 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid | HCT116 | 6.5 |
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
Ethyl 4-(Trifluoromethyl)-1H-imidazole-5-carboxylate
- The absence of a hydroxyl group eliminates hydrogen-bonding interactions critical for target binding in some applications .
4-Methyl-2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid
- Structure : Methyl group at position 4, trifluoromethoxyphenyl substituent at position 2, and carboxylic acid at position 3.
- Key Differences : The trifluoromethoxy (-OCF₃) group introduces steric bulk and electron-withdrawing effects distinct from the trifluoromethyl group. The methyl group at position 4 may alter steric interactions in biological systems .
3-Hydroxy-5-(Trifluoromethyl)benzoic Acid
- Structure : Benzoic acid derivative with hydroxyl and trifluoromethyl groups on the benzene ring.
- Key Differences : The imidazole ring in the target compound provides nitrogen-based hydrogen-bonding sites absent in the aromatic benzoic acid analog. This difference impacts solubility and interactions with biological targets .
Physical and Chemical Properties
Biological Activity
3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity in various molecules. The presence of the imidazole ring contributes to its diverse pharmacological effects.
Biological Activities
1. Antimicrobial Activity
Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the imidazole structure have been reported to possess antibacterial, antifungal, and antiviral activities. A comparative study on various imidazole derivatives indicated that those with a trifluoromethyl group often displayed enhanced antimicrobial potency against pathogens like Staphylococcus aureus and Escherichia coli .
2. Antitumor Activity
Research indicates that imidazole derivatives can act as inhibitors of cancer cell proliferation. For example, modifications in the imidazole structure have led to the discovery of potent Bcl-2/Bcl-xL inhibitors, which are crucial in regulating apoptosis in cancer cells. The introduction of trifluoromethyl groups has been associated with increased binding affinity to target proteins involved in tumor growth inhibition .
3. Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives have also been documented. The mechanism often involves the inhibition of specific inflammatory pathways, reducing cytokine production and modulating immune responses .
The biological activity of 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell growth.
- Receptor Modulation : It can interact with various receptors, altering signaling pathways that lead to inflammation or cancer progression.
- Apoptosis Induction : By enhancing the activity of pro-apoptotic proteins, this compound may promote programmed cell death in malignant cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives against common bacterial strains. The results indicated that compounds with trifluoromethyl substitutions showed higher zones of inhibition compared to their non-fluorinated counterparts (Table 1).
| Compound | Zone of Inhibition (mm) |
|---|---|
| 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid | 20 |
| Control (Norfloxacin) | 28 |
| Non-fluorinated analog | 15 |
Case Study 2: Antitumor Activity
In vitro studies demonstrated that 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid inhibited the growth of various cancer cell lines. The IC50 values were significantly lower than those observed for non-fluorinated analogs, indicating enhanced potency.
| Cell Line | IC50 (µM) |
|---|---|
| H146 (small-cell lung cancer) | 22 |
| MCF7 (breast cancer) | 18 |
| Non-fluorinated analog | 35 |
Q & A
Q. What are the recommended laboratory synthesis routes for 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid?
- Methodological Answer : A robust approach involves condensation reactions under reflux conditions. For example, reacting trifluoromethyl-substituted precursors with hydroxylated imidazole intermediates in acetic acid with sodium acetate as a catalyst (reflux for 3–5 hours). Post-reaction purification via recrystallization (DMF/acetic acid mixtures) ensures high purity . Alternative methods include KI-catalyzed oxidative cyclization of enamines with tert-butyl nitrite (tBuONO), which introduces functional groups regioselectively .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be compared to standards .
- FTIR : Identify key functional groups (e.g., -COOH stretching at ~1700 cm⁻¹, -OH at ~3200 cm⁻¹, and C-F bonds at 1100–1200 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms structural integrity (e.g., trifluoromethyl protons appear as quartets due to coupling with fluorine atoms) .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or photodegradation. Avoid moisture and high temperatures .
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential irritation; rinse immediately with water if exposed .
Advanced Research Questions
Q. How does the trifluoromethyl group influence enzymatic interactions in purine metabolism?
- Methodological Answer : The electron-withdrawing trifluoromethyl group alters the compound’s electron density, potentially inhibiting enzymes like phosphoribosylaminoimidazole carboxylase (EC 4.1.1.21). To study this, perform kinetic assays with purified enzymes, monitoring SAICAR (succinoaminoimidazole carboxamide ribonucleotide) formation via LC-MS. Compare reaction rates with non-fluorinated analogs to isolate electronic effects .
Q. What strategies resolve contradictions in kinetic data from enzyme inhibition studies?
- Methodological Answer :
- Control Experiments : Verify enzyme activity with known substrates (e.g., 5-aminoimidazole ribonucleotide) .
- pH Optimization : Adjust buffer conditions (pH 7.4–8.0) to stabilize enzyme-compound interactions.
- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity and enthalpy changes to distinguish steric vs. electronic inhibition mechanisms .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the compound’s electrostatic potential surfaces to identify reactive sites for ligand-protein docking .
- Molecular Dynamics (MD) Simulations : Simulate binding to purine metabolism enzymes (e.g., ADE2) over 100 ns trajectories to assess stability of hydrogen bonds with catalytic residues (e.g., Asp, His) .
Notes
- Avoid referencing commercial sources (e.g., ).
- For metabolic studies, cross-validate findings with isotopic labeling (e.g., ¹⁴C-tracing) to confirm pathway specificity .
- Contradictions in spectral data (e.g., NMR splitting patterns) may arise from rotational isomerism; use variable-temperature NMR to resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
